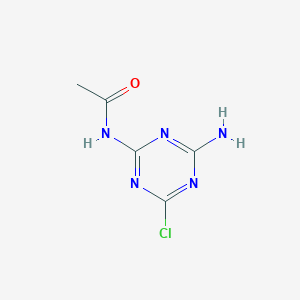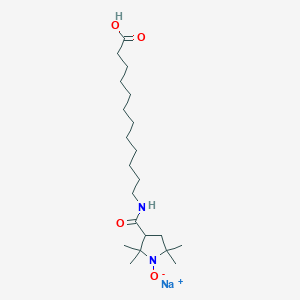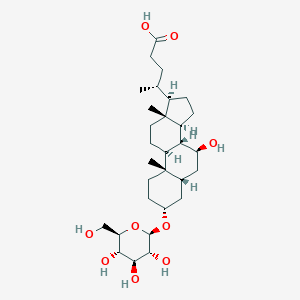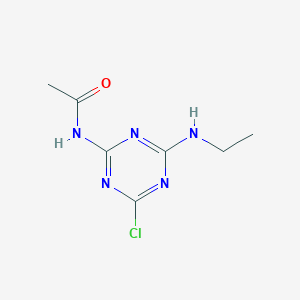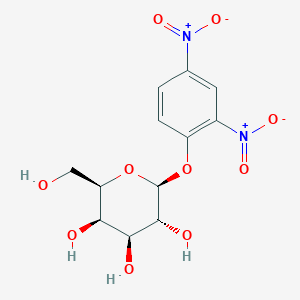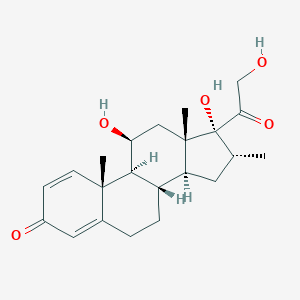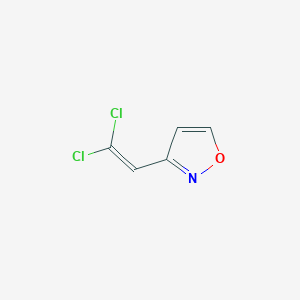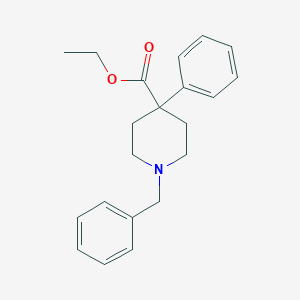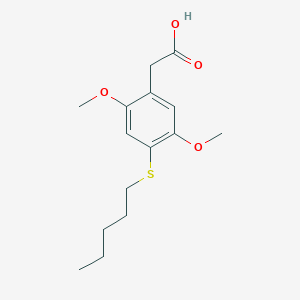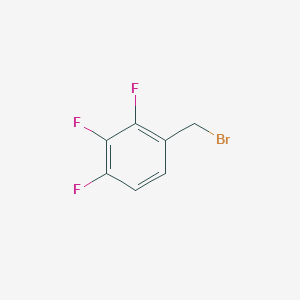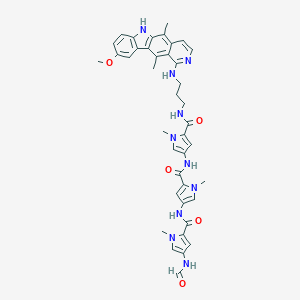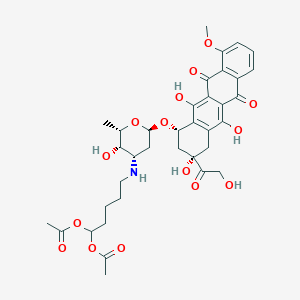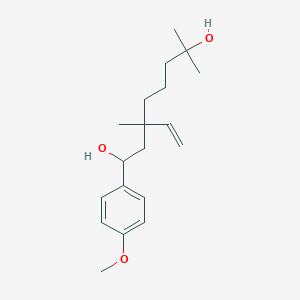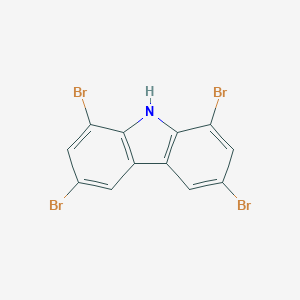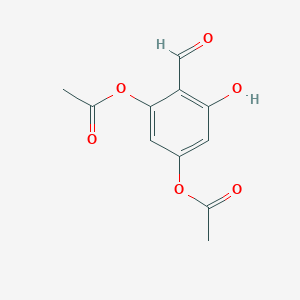
2,4-二乙酰氧基-6-羟基苯甲醛
描述
2,4-Diacetoxy-6-hydroxybenzaldehyde is a chemical compound that can be derived from 2,4-dihydroxybenzaldehyde, which is known for its role as a ligand in the synthesis of Salen catalysts. Salen catalysts are significant in various chemical reactions, including oxidation and reduction processes. The selective alkylation of 2,4-dihydroxybenzaldehyde is a critical step in modifying the ligand properties and creating novel Salen ligands with potentially enhanced catalytic activities .
Synthesis Analysis
The synthesis of related compounds, such as 2-hydroxy-6-methylbenzaldehyde, involves multiple steps, including protection of hydroxyl groups, blocking active sites through silylation, formylation, and deprotection . Although the synthesis of 2,4-Diacetoxy-6-hydroxybenzaldehyde is not explicitly detailed in the provided papers, it likely follows a similar multi-step synthetic route. The process would involve the acetoxylation of the hydroxyl groups on the 2,4-dihydroxybenzaldehyde to introduce acetoxy functional groups, followed by careful control of reaction conditions to maintain the hydroxy group on the sixth position.
Molecular Structure Analysis
The molecular structure of 2,4-Diacetoxy-6-hydroxybenzaldehyde would consist of a benzene ring with two acetoxy groups at the 2 and 4 positions and a hydroxy group at the 6 position. The presence of these functional groups would influence the compound's reactivity and interaction with other molecules, especially in the context of ligand-catalyst interactions .
Chemical Reactions Analysis
While the specific chemical reactions involving 2,4-Diacetoxy-6-hydroxybenzaldehyde are not described in the provided papers, the compound's structure suggests it could participate in various organic reactions. Its aldehyde group could be involved in nucleophilic addition reactions, and the acetoxy groups could be subject to hydrolysis under certain conditions. The compound's ability to act as a ligand could also enable it to form complexes with metals, which is fundamental in catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Diacetoxy-6-hydroxybenzaldehyde would be influenced by its functional groups. The acetoxy groups would make the compound more lipophilic compared to its dihydroxy precursor, potentially affecting its solubility in organic solvents. The hydroxy group could form hydrogen bonds, impacting the compound's boiling point and melting point. The aldehyde group would contribute to the compound's reactivity, particularly in condensation reactions .
科学研究应用
催化应用
2,4-二乙酰氧基-6-羟基苯甲醛及其衍生物在催化中得到应用。姜等人 (2014) 的一项研究开发了一种使用 Cu(OAc)2 催化将 4-羟基苯甲醛转化为各种芳香羰基化合物的方法。该方法对环境无害,且具有重要的药学意义 (姜等人,2014)。
溶解度和热力学
王等人 (2017) 探索了 4-羟基苯甲醛在各种溶剂中的溶解度。这项研究对于了解 4-羟基苯甲醛的纯化过程和溴化过程的优化条件至关重要 (王等人,2017)。
阻燃应用
孙和姚 (2011) 的研究合成了新型含磷阻燃剂,包括 4-羟基苯甲醛的衍生物,突出了其在增强材料耐火性方面的潜力 (孙和姚,2011)。
多组分反应
水杨醛,如 4-羟基苯甲醛,是多组分反应 (MCR) 中的关键化学物质,特别是在杂环化合物的合成中。正如 Heravi 等人 (2018) 所概述的,这一应用在药物生产中具有重要意义 (Heravi 等人,2018)。
复杂化合物的合成
与金属形成配合物的能力,如 Sibous 等人 (2010) 在合成各种金属配合物时所展示的那样,证明了其在创造具有潜在独特性质的新材料方面的效用 (Sibous 等人,2010)。
生物合成应用
4-羟基苯甲醛,一种相关化合物,已用于生物合成过程中。朱等人 (2022) 证明了其在有机合成中间体的生物合成中的用途,突出了 2,4-二乙酰氧基-6-羟基苯甲醛在类似应用中的潜力 (朱等人,2022)。
环境和分析应用
Fathi 和 Yaftian (2009) 研究了用 4-羟基苯甲醛衍生物对二氧化硅圆盘进行改性以预富集铜离子,展示了其在环境监测和分析化学中的潜力 (Fathi 和 Yaftian,2009)。
安全和危害
属性
IUPAC Name |
(3-acetyloxy-4-formyl-5-hydroxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-6(13)16-8-3-10(15)9(5-12)11(4-8)17-7(2)14/h3-5,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULYROKRCRZRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diacetoxy-6-hydroxybenzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


